molecular formula C13H19NO6 B15228158 2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B15228158
M. Wt: 285.29 g/mol
InChI Key: WGCRNFFRCIDMLP-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as ethyl acetate and drying agents like anhydrous sodium sulfate .

Industrial Production Methods

The compound is sealed in dry conditions and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and oxo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate stands out due to its specific spirocyclic structure, which provides unique functional handles for further chemical modifications. This makes it a valuable scaffold in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

2-O-tert-butyl 8-O-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

InChI

InChI=1S/C13H19NO6/c1-12(2,3)20-11(17)14-6-13(7-14)9(10(16)18-4)8(15)5-19-13/h9H,5-7H2,1-4H3

InChI Key

WGCRNFFRCIDMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(C(=O)CO2)C(=O)OC

Origin of Product

United States

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